molecular formula C10H14O B2988803 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane CAS No. 2260930-71-8

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane

Cat. No. B2988803
CAS RN: 2260930-71-8
M. Wt: 150.221
InChI Key: IRXSWBWFYYUYTN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2260930-71-8 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-ethynyl-4-methoxybicyclo[2.2.1]heptane .


Molecular Structure Analysis

The InChI code for 1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is 1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, the compound can be involved in a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chiral Terpene Auxiliaries in Asymmetric Synthesis A study by Krzemiński and Wojtczak (2005) introduced a method for the highly enantioselective reduction of ketones using a catalyst derived from (−)-β-pinene, showcasing the use of bicyclic structures in asymmetric synthesis to achieve high yields and enantiomeric excesses (Krzemiński & Wojtczak, 2005).

Mechanistic Probes for Vinyl Radical and Ionic Intermediates Research by Gottschling et al. (2005) utilized cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates, demonstrating the utility of such structures in understanding reaction pathways (Gottschling et al., 2005).

Chiral Complexes with n-Butyllithium and Methylzinc Goldfuss, Khan, and Houk (1999) explored the formation of chiral complexes with n-butyllithium and dimethylzinc using a chiral bicyclo[2.2.1]heptane derivative, contributing to organometallic chemistry and chiral catalysis (Goldfuss, Khan, & Houk, 1999).

Asymmetric 1,4-Addition Catalyzed by Chiral Ligands Hayashi et al. (2003) discussed the use of a C2-symmetric norbornadiene derivative as a chiral ligand for rhodium-catalyzed asymmetric 1,4-addition, showing the significance of bicyclic structures in enhancing enantioselectivity in organic synthesis (Hayashi et al., 2003).

Safety And Hazards

The compound has several hazard statements including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethynyl-4-methoxybicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(8-9,11-2)7-5-9/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXSWBWFYYUYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-methoxybicyclo[2.2.1]heptane

CAS RN

2260930-71-8
Record name 1-ethynyl-4-methoxybicyclo[2.2.1]heptane
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